

Siguazodan Efficacy Data Summary

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Compound Focus: Siguazodan

CAS No.: 115344-47-3

Cat. No.: S543181

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The table below summarizes key experimental findings on **Siguazodan's** efficacy as a selective PDE3 inhibitor.

Experimental Model	Indication / Context	Key Efficacy Findings & Quantitative Data	Comparative Performance
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| **Guinea Pig Bronchus (in vitro)** [1] [2] | Bronchodilation; relaxation of pre-contracted bronchial muscle | **PDE3 Inhibition (IC₅₀): 0.7 μM** [2] **Monotherapy:** Weak relaxant effect on human isolated bronchus; markedly reduced max effect vs. isoprenaline [1]. **Combination Therapy (with Rolipram, PDE4I):** Significantly & concentration-dependently increased tissue sensitivity and maximal relaxant effects of isoprenaline [1]. | Less effective than combined PDE3/PDE4 inhibition or non-selective inhibitors for bronchoconstriction [2]. | | **Guinea Pig (in vivo)** [2] | Antigen- & spasmogen-induced bronchospasm | **Monotherapy:** Ineffective against OA-induced bronchospasm (ID₅₀ >10 mg/kg, i.v.); poor inhibitor of histamine/LTD4-induced bronchoconstriction [2]. **Combination Therapy (with Rolipram):** Abolished histamine- and LTD4-induced bronchoconstriction [2]. | Performance was synergistic and superior when combined with a PDE4 inhibitor [2]. | | **Computational Analysis (OSC)** [3] | Carboplatin resistance in Ovarian Serous Cystadenocarcinoma (OSC) | Identified via CMap database as one of three potential small molecule drugs to inhibit carboplatin resistance [3]. | Potential as a repurposed therapeutic; specific efficacy data not provided [3]. |

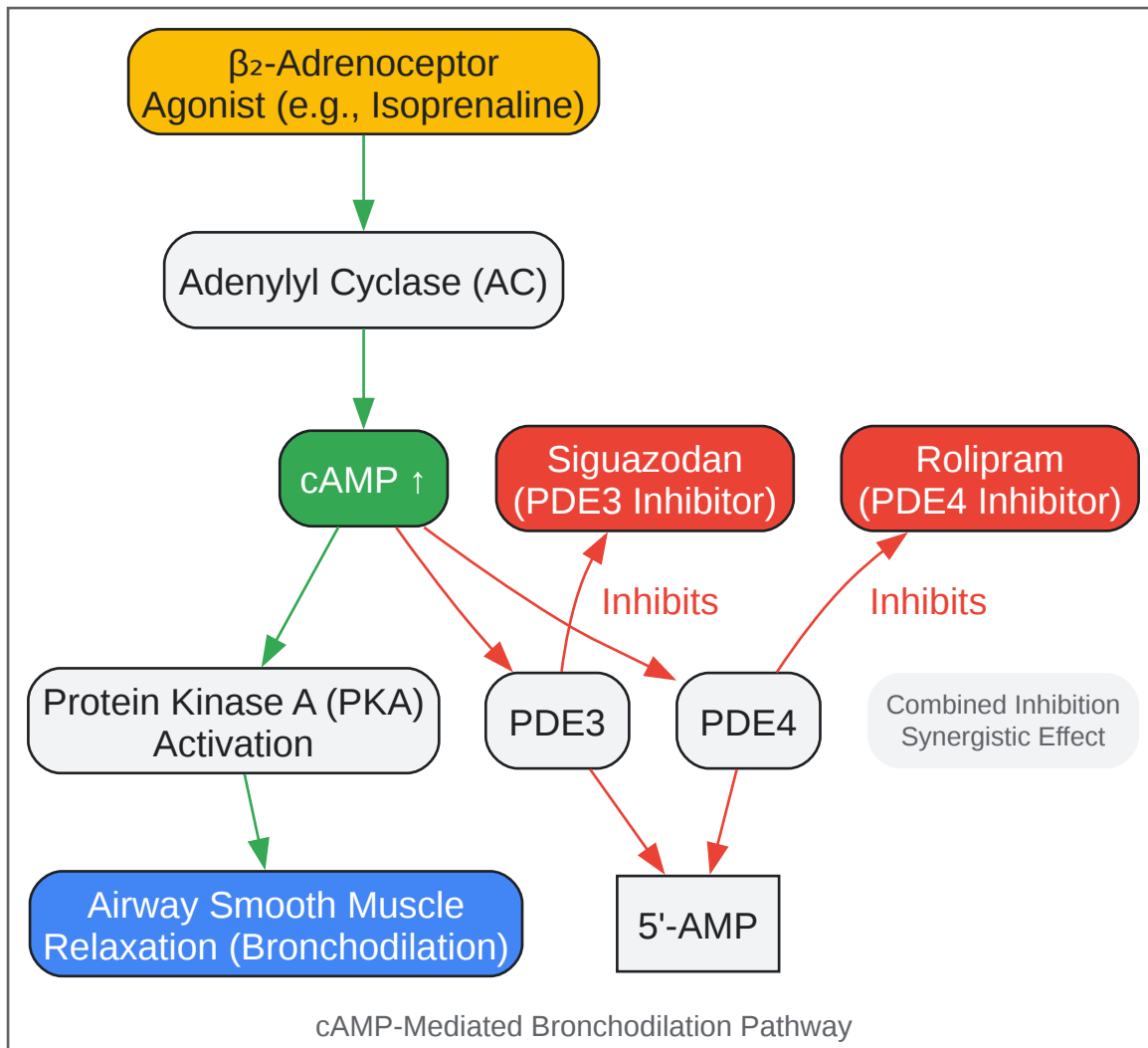
Experimental Protocol Details

For the key in vivo and in vitro studies, the methodologies were as follows:

- **In Vivo Guinea Pig Model** [2]: Sensitized guinea pigs were challenged with ovalbumin (OA), histamine, or leukotriene (LT) D4 to induce bronchospasm. **Siguazodan** and comparator drugs were administered intravenously or intragastrically. The primary measured outcome was the inhibition of bronchoconstriction.
- **In Vitro Bronchial Muscle Contractility** [1]: The study used isolated human bronchial muscle strips. Tissue was pre-contracted with acetylcholine (ACh), and the relaxant effects of **Siguazodan** and other drugs were measured. The protocol also assessed the drug's ability to modify the sensitivity and maximal response to isoprenaline.
- **Computational Identification for OSC** [3]: Researchers analyzed genomic data from The Cancer Genome Atlas (TCGA). They used the Connectivity Map (CMap) database to screen for small molecule drugs that could reverse the carboplatin-resistant gene signature in Ovarian Serous Cystadenocarcinoma (OSC).

Signaling Pathway and Drug Interaction Logic

The following diagram illustrates the core mechanism of action for **Siguazodan** and its synergistic logic with PDE4 inhibitors, based on the described studies.



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Siguazodan's Role in cAMP Pathway and Synergistic Inhibition

Key Insights and Data Gaps

- **Primary Mechanism:** **Siguazodan** is a selective **Phosphodiesterase 3 (PDE3) inhibitor** [2]. It works by preventing the degradation of cyclic AMP (cAMP), a key secondary messenger that promotes airway smooth muscle relaxation (bronchodilation) [4].
- **Synergy is Key:** The data consistently shows that **Siguazodan's** efficacy is significantly enhanced when used in combination with a PDE4 inhibitor. This suggests that dual inhibition of PDE3 and PDE4 is a more effective therapeutic strategy than targeting either isozyme alone for conditions like asthma and COPD [5] [1] [2].

- **Limited Modern Data:** It is important to note that the most specific experimental data for **Siguazodan** comes from studies published in the **1990s** [1] [2]. A 2022 computational study identified it as a potential drug for repurposing in ovarian cancer, but this lacks accompanying experimental validation in that context [3].

The available evidence positions **Siguazodan** as a tool for understanding PDE3 biology and combination therapy logic. For a complete picture of its current status, information on its clinical development and any subsequent studies would be essential.

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To cite this document: Smolecule. [Siguazodan Efficacy Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543181#siguazodan-efficacy-validation>]

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